Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
Overview
Description
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C17H18BrNO2 and a molecular weight of 348.24 g/mol It is characterized by the presence of a bromophenyl group attached to a propan-2-yl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with 2-(3-bromophenyl)propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products: The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as amines and alcohols .
Scientific Research Applications
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the carbamate moiety can modulate the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
- Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
- Benzyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate
- Benzyl N-[2-(3-fluorophenyl)propan-2-yl]carbamate
Comparison: Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom provides different electronic and steric effects, potentially leading to distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-17(2,14-9-6-10-15(18)11-14)19-16(20)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRWRJTWKLTVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729585 | |
Record name | Benzyl [2-(3-bromophenyl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887254-70-8 | |
Record name | Carbamic acid, [1-(3-bromophenyl)-1-methylethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887254-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [2-(3-bromophenyl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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